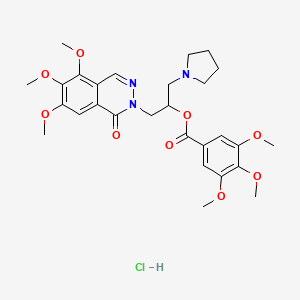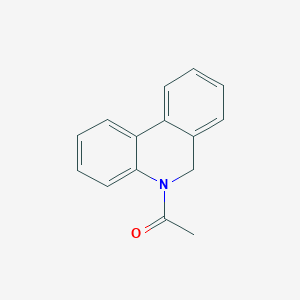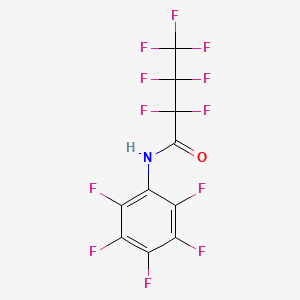
Benzoic acid, 3,4,5-trimethoxy-, 1-(1-pyrrolidinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 3,4,5-trimethoxy-, 1-(1-pyrrolidinylmethyl)-2-(5,6,7-trimethoxy-1-oxo-2(1H)-phthalazinyl)ethyl ester, monohydrochloride is a complex organic compound that belongs to the class of esters This compound is characterized by the presence of multiple methoxy groups and a phthalazinyl moiety, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Esterification: The reaction of benzoic acid derivatives with alcohols in the presence of an acid catalyst to form esters.
Methoxylation: Introduction of methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Phthalazinyl Derivative Formation: The synthesis of the phthalazinyl moiety through cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Final Coupling: The coupling of the intermediate compounds to form the final ester product, often facilitated by coupling agents like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the pyrrolidinyl moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it is studied for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine
The compound may have potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial properties, although specific studies are required to confirm these effects.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple methoxy groups and the phthalazinyl moiety may enhance its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid derivatives: Compounds with similar ester or methoxy groups.
Phthalazinyl derivatives: Compounds containing the phthalazinyl moiety.
Uniqueness
This compound is unique due to the combination of the benzoic acid ester, multiple methoxy groups, and the phthalazinyl moiety, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
38952-84-0 |
|---|---|
Fórmula molecular |
C28H36ClN3O9 |
Peso molecular |
594.1 g/mol |
Nombre IUPAC |
[1-pyrrolidin-1-yl-3-(5,6,7-trimethoxy-1-oxophthalazin-2-yl)propan-2-yl] 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C28H35N3O9.ClH/c1-34-21-11-17(12-22(35-2)25(21)38-5)28(33)40-18(15-30-9-7-8-10-30)16-31-27(32)19-13-23(36-3)26(39-6)24(37-4)20(19)14-29-31;/h11-14,18H,7-10,15-16H2,1-6H3;1H |
Clave InChI |
HQMNIQHZGUIYLO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(=O)OC(CN2CCCC2)CN3C(=O)C4=CC(=C(C(=C4C=N3)OC)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-N'-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanediamide](/img/structure/B14159417.png)
![Benzene, [(2-bromoethyl)seleno]-](/img/structure/B14159419.png)

![13-(1,3-benzodioxol-5-ylmethylsulfanyl)-8-propyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaene](/img/structure/B14159434.png)
![Ethyl 4-[[(5-amino-1H-imidazol-4-yl)carbonyl]amino]benzoate](/img/structure/B14159435.png)
![2-(4-Fluoroanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14159438.png)
![1-[5,5-Dimethyl-1-(2-morpholin-4-ylethyl)-2-oxo-3-phenylimidazolidin-4-yl]-1-hydroxy-3-phenylurea](/img/structure/B14159443.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B14159452.png)
![2-[(2E)-2-(3-bromo-4-{2-[(4-bromophenyl)amino]-2-oxoethoxy}-5-methoxybenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B14159458.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14159466.png)

![2'-(4-bromophenyl)-7'-fluoro-1'-[(3-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14159486.png)
![[2-(3,4-Dimethoxy-phenyl)-ethyl]-(4-pyridin-3-yl-thiazol-2-yl)-amine](/img/structure/B14159487.png)
